
4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid
Overview
Description
4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula C15H14ClNO3 . It has a molecular weight of 291.73 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is 1S/C15H14ClNO3/c1-8(18)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3,(H,19,20) .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid is a solid compound . The compound should be stored at room temperature .Scientific Research Applications
Pharmaceuticals: Anticancer Applications
Quinoline derivatives have been extensively studied for their anticancer properties. The compound could potentially be used in the synthesis of novel anticancer agents. Its structure allows for interaction with various biological targets, possibly inhibiting cancer cell growth or inducing apoptosis in malignant cells .
Medicinal Chemistry: Anti-Inflammatory Agents
The anti-inflammatory potential of quinoline compounds is significant. This particular quinoline derivative could be functionalized to develop new anti-inflammatory medications, which might work by suppressing pro-inflammatory cytokines or inhibiting enzymes like cyclooxygenase (COX) .
Antimicrobial Activity: Antibacterial and Antifungal Agents
Quinoline derivatives are known for their antimicrobial activity. This compound could be a precursor in creating new antibiotics or antifungals, targeting specific pathways in the microbial metabolism or disrupting cell wall synthesis .
Antiviral Research: Anti-SARS-CoV-2 Agents
Given the ongoing research into COVID-19, quinoline derivatives have been explored for their antiviral properties, particularly against SARS-CoV-2. This compound could contribute to the development of treatments that interfere with the virus’s replication process or its ability to bind to host cells .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In synthetic organic chemistry, this quinoline derivative can serve as a building block for more complex heterocyclic compounds. Its reactive sites allow for various substitutions and transformations, enabling the synthesis of a wide range of molecules for industrial or research purposes .
Green Chemistry: Sustainable Synthesis Methods
The synthesis of quinoline derivatives, including this compound, has been adapted to greener methods. These include solvent-free reactions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly catalysts, aligning with the principles of sustainable chemistry .
Neuropharmacology: Anticonvulsant Properties
Quinoline derivatives have been investigated for their potential use in treating neurological disorders such as epilepsy. This compound could be modified to enhance its anticonvulsant properties, providing a basis for new therapeutic options .
Cardiovascular Research: Cardio-Protective Agents
Research into cardiovascular diseases has identified quinoline derivatives as potential cardio-protective agents. This compound might be used to develop drugs that protect the heart tissue from ischemic damage or help regulate blood pressure .
properties
IUPAC Name |
4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-8(18)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)16/h4,6-7H,3,5H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIDWQRCAMWXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)C(=O)O)Cl)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355051 | |
| Record name | 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36164-39-3 | |
| Record name | 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



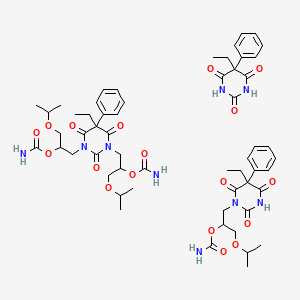
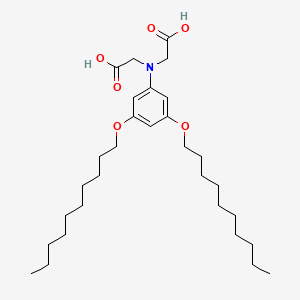
![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)


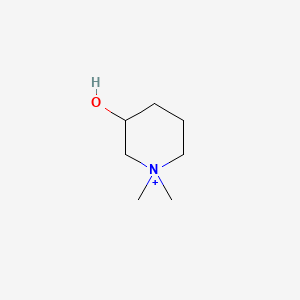


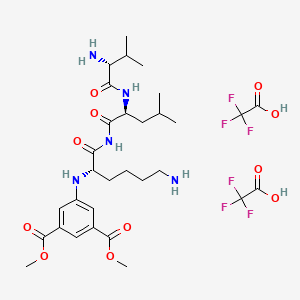
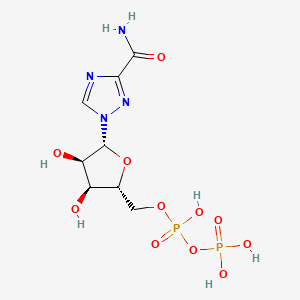
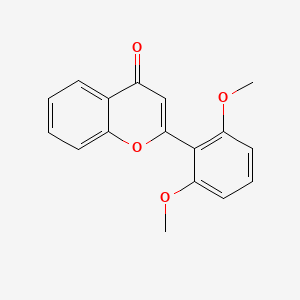
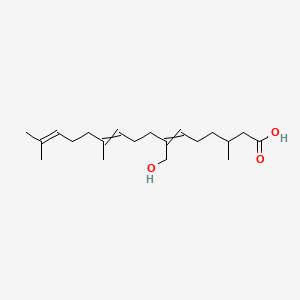
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)